3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Description
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a hydroxyl group at the C3 position, a thiophen-2-yl substituent at C1, and a carboxylic acid group also at C1. Its analogs, however, are frequently synthesized via cross-coupling reactions (e.g., Stille coupling) and condensation protocols, as seen in related compounds .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-hydroxy-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12) |
InChI Key |
TUNDGWTWEJIQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CS2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Esterification/Acylation
The carboxylic acid group undergoes esterification or acylation under standard conditions (e.g., alcohol/RCl or amine/CDI) . For example:
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields ester derivatives.
-
Acylation : Treatment with amines (e.g., benzylamine) and coupling agents (e.g., carbonyl diimidazole) forms amides.
Decarboxylation
Decarboxylation reactions are facilitated by the carboxylic acid group. Under Hunsdiecker reaction conditions (Br₂ and Ag₂CO₃), the compound undergoes decarboxylative bromination, releasing CO₂ and forming alkyl bromides .
Decarboxylative Halogenation
The Hunsdiecker reaction is a key pathway for introducing halogen atoms via decarboxylation.
| Reaction | Reagents | Products |
|---|---|---|
| Decarboxylative bromination | Br₂, Ag₂CO₃ | Alkyl bromide + CO₂ |
| Decarboxylative iodination | I₂, Ag₂CO₃ | Alkyl iodide + CO₂ |
This reaction proceeds via radical intermediates, making it suitable for generating halogenated derivatives .
Hell-Volhard-Zelinskii Reaction
While the compound’s carboxylic acid group is less enolizable than ketones, it may undergo α-bromination using PBr₃ and Br₂ . The reaction mechanism involves:
-
Formation of an acid bromide (PBr₃ + carboxylic acid → acid bromide + HBr).
-
Enolization of the acid bromide.
-
Bromination at the α-carbon.
-
Hydrolysis to regenerate the carboxylic acid.
The cyclobutane ring’s rigidity may influence stereoselectivity, though racemic mixtures are typically formed .
Tosylation and Substitution
The hydroxyl group can undergo tosylation to form a tosylate intermediate, enabling subsequent elimination or substitution .
| Reaction | Reagents | Product |
|---|---|---|
| Tosylation | TsCl, TEA | Tosylate derivative |
| Elimination | Kt-BuO⁻, THF | Bicyclobutane derivatives |
This pathway is critical for modifying the compound’s structure for advanced applications .
Comparison with Similar Compounds
Structural analogs exhibit distinct reactivity due to substituent effects:
Scientific Research Applications
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclobutane Ring
Key analogs differ in substituents at the C3 position or aromatic groups at C1, influencing physicochemical and biological properties:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to the ethyl-substituted analog, which may improve solubility in aqueous systems .
- Electronic Effects: The thiophene moiety likely facilitates π-π stacking and charge transfer interactions, as observed in photovoltaic thiophene-quinoxaline derivatives .
- Steric and Conformational Impact: Cyclobutane rigidity is exploited in peptide stapling (e.g., E7/Z7 amino acids), suggesting the target compound could serve as a constrained scaffold .
Aromatic Group Modifications
Variations in the C1 aromatic substituent alter electronic and steric profiles:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy and nitro substituents modulate electron density, affecting binding to biological targets (e.g., enzymes) .
- Thiophene vs. Phenyl: Thiophene’s lower aromatic stabilization energy compared to benzene may increase reactivity, as seen in Stille coupling protocols .
Biological Activity
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS No. 1498757-57-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : 198.24 g/mol
- Structure : The compound features a cyclobutane ring with a hydroxyl group and a thiophene moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising effects.
Anticancer Activity
A study highlighted the potential of cyclobutane derivatives in targeting cancer cell lines. Compounds similar to this compound have demonstrated selective growth inhibition of tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selective toxicity is crucial for developing effective cancer therapies.
Case Studies and Research Findings
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
